

# GDC-0575 Dihydrochloride Administration in Mouse Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: GDC-0575 dihydrochloride

Cat. No.: B10831045

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## Introduction

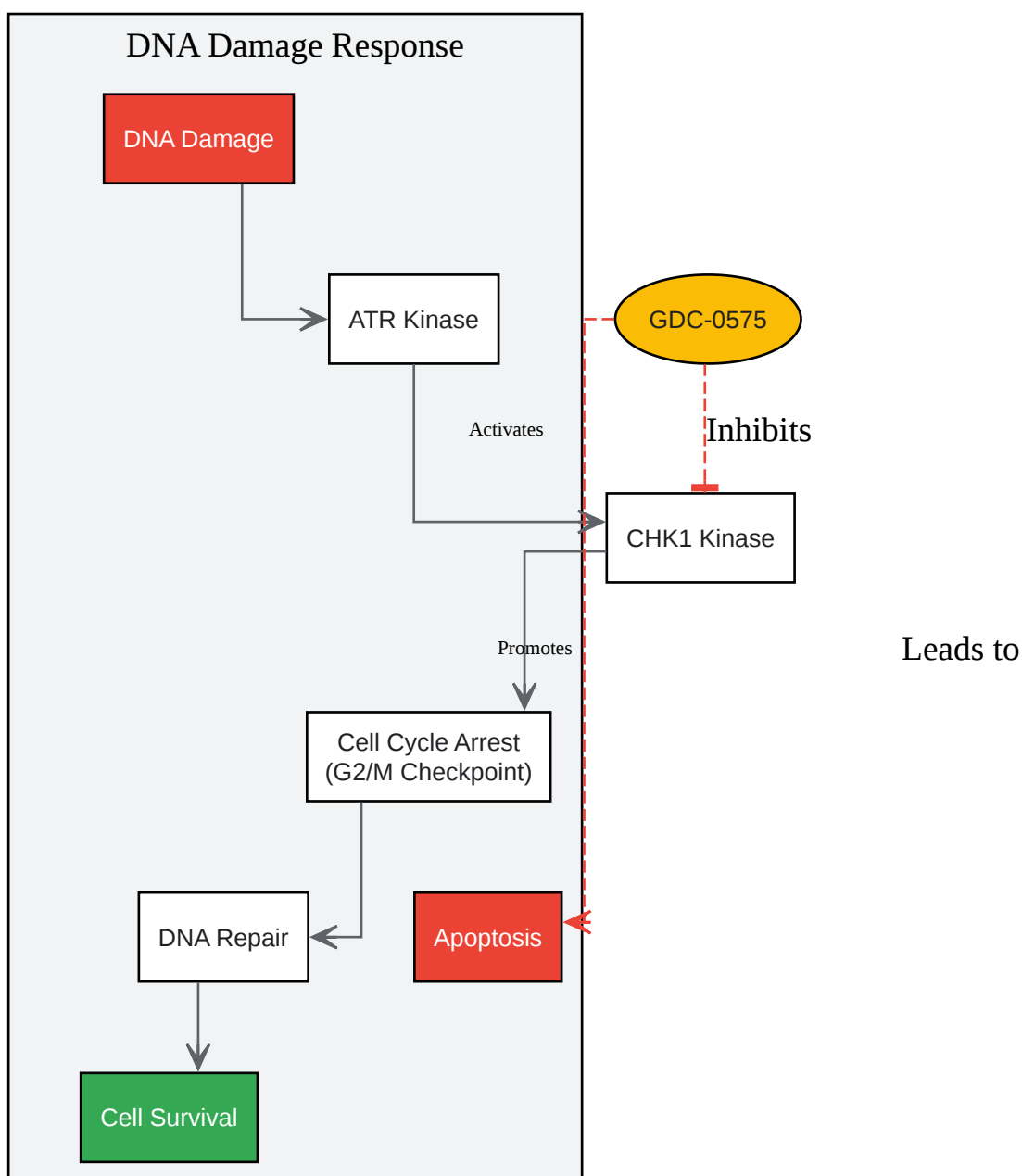
GDC-0575, also known as ARRY-575, is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical component of the DNA damage response (DDR) pathway, playing a central role in cell cycle arrest to allow for DNA repair.[3] By inhibiting CHK1, GDC-0575 can abrogate DNA damage-induced cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging agents.[1][3] Preclinical studies in various mouse models have demonstrated the anti-tumor efficacy of GDC-0575, both as a monotherapy and in combination with chemotherapy.[4][5]

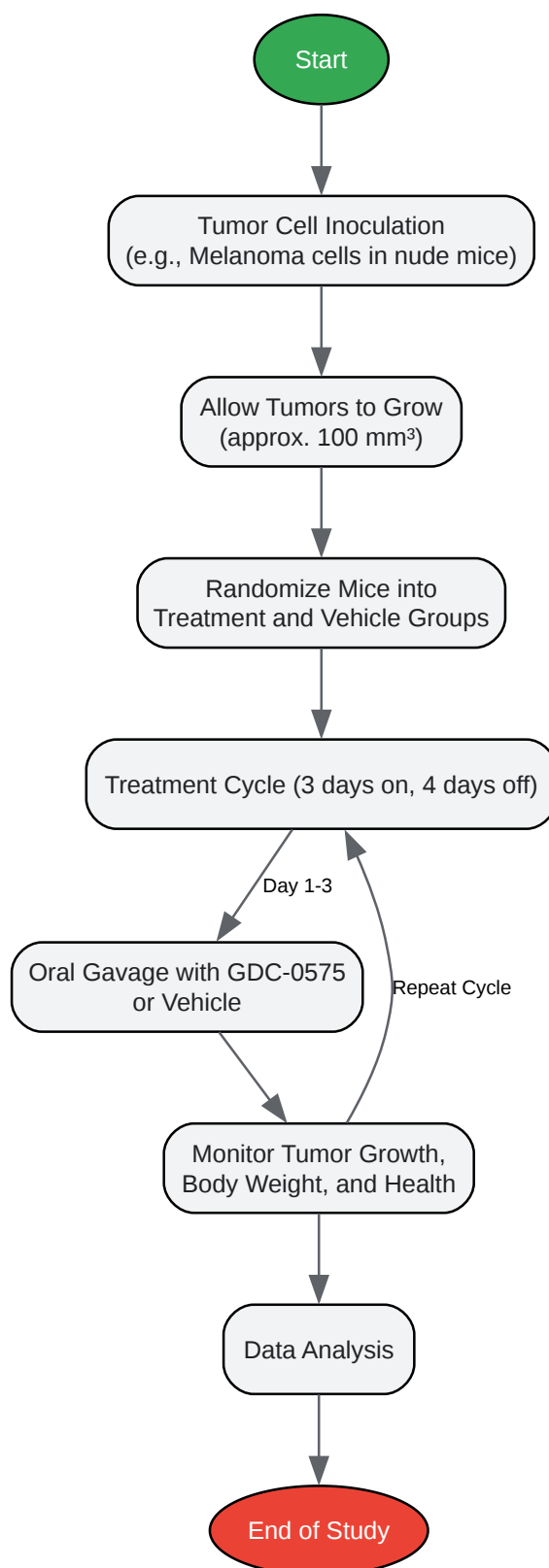
These application notes provide a comprehensive overview of the administration of **GDC-0575 dihydrochloride** in mouse models, including detailed protocols, quantitative efficacy data, and a summary of its mechanism of action.

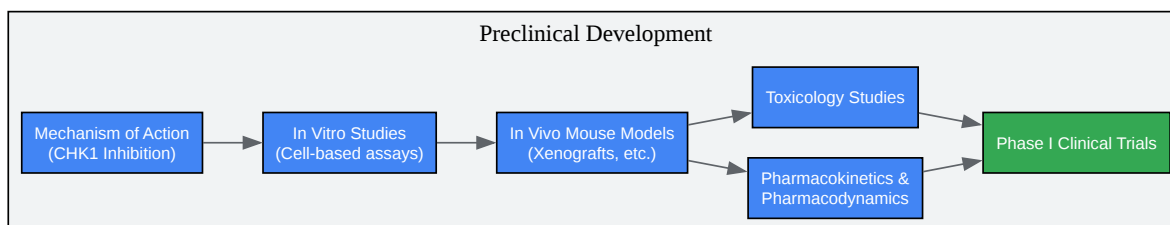
## Mechanism of Action: CHK1 Inhibition

GDC-0575 exerts its anti-tumor effects by targeting the CHK1 signaling pathway. In response to DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, providing time for DNA repair. GDC-0575 competitively binds to the ATP-binding pocket of CHK1, inhibiting its kinase activity.[3] This inhibition prevents the phosphorylation of

downstream effectors, leading to the override of cell cycle checkpoints and forcing cells with damaged DNA to enter mitosis, ultimately resulting in apoptosis.







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